molecular formula C11H9N3S B13942083 1-Methylthio-S-triazolo[4,3-a]quinoline CAS No. 35359-24-1

1-Methylthio-S-triazolo[4,3-a]quinoline

Cat. No.: B13942083
CAS No.: 35359-24-1
M. Wt: 215.28 g/mol
InChI Key: YBAGXSHWSZDEIP-UHFFFAOYSA-N
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Description

1-Methylthio-S-triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the class of triazoloquinolines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylthio-S-triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-dichloro-6-methylquinoxaline with thiosemicarbazide in n-butanol under reflux conditions . The reaction proceeds through nucleophilic substitution followed by cyclization to form the triazoloquinoline ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methylthio-S-triazolo[4,3-a]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of methylthio derivatives.

    Substitution: Formation of various substituted triazoloquinolines.

Scientific Research Applications

1-Methylthio-S-triazolo[4,3-a]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methylthio-S-triazolo[4,3-a]quinoline involves its interaction with various molecular targets:

Comparison with Similar Compounds

1-Methylthio-S-triazolo[4,3-a]quinoline can be compared with other triazoloquinoline derivatives:

Properties

CAS No.

35359-24-1

Molecular Formula

C11H9N3S

Molecular Weight

215.28 g/mol

IUPAC Name

1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline

InChI

InChI=1S/C11H9N3S/c1-15-11-13-12-10-7-6-8-4-2-3-5-9(8)14(10)11/h2-7H,1H3

InChI Key

YBAGXSHWSZDEIP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C2N1C3=CC=CC=C3C=C2

Origin of Product

United States

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